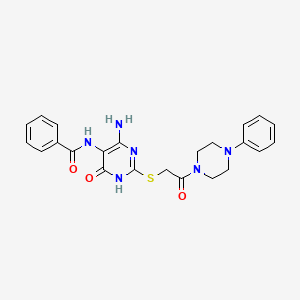![molecular formula C11H17NO3 B2998962 8-(Cyclopropylcarbonyl)-1,4-dioxa-8-azaspiro[4.5]decane CAS No. 49682-94-2](/img/structure/B2998962.png)
8-(Cyclopropylcarbonyl)-1,4-dioxa-8-azaspiro[4.5]decane
説明
8-(Cyclopropylcarbonyl)-1,4-dioxa-8-azaspiro[4.5]decane (DASPD) is an organic compound belonging to the class of spirocyclic compounds. It is a cyclic molecule composed of a cyclopropylcarbonyl group attached to a dioxa-8-azaspiro[4.5]decane ring system. DASPD has recently gained attention due to its unique properties and potential applications in scientific research.
科学的研究の応用
Nonlinear Optical Material Development
8-(Cyclopropylcarbonyl)-1,4-dioxa-8-azaspiro[4.5]decane has been explored for its potential in developing nonlinear optical materials. Studies have shown that it can be effective in second harmonic generation, making it suitable for applications in nonlinear optical devices, especially in frequency doublers for laser diodes in the blue region (Kagawa et al., 1994). Another research highlighted its use in generating violet phase-matched second-harmonic waves, further reinforcing its potential in optical applications (Sagawa et al., 1993).
Mass Spectrometric Studies
Mass spectrometry has been employed to study the characteristics of 1,4-dioxa-8-azaspiro[4.5]decane. These studies have focused on understanding its fragmentation patterns, which is crucial for analytical applications in chemistry (Solomons, 1982).
Antibacterial Activity
Research has also been conducted on the synthesis and antibacterial evaluation of derivatives of 1,4-dioxa-8-azaspiro[4.5]decane. These studies indicate potential antibacterial applications, particularly against various bacterial species, showcasing the compound's relevance in medical research (Natarajan et al., 2021).
Chemical Synthesis and Characterization
Several studies focus on the synthesis and structural characterization of derivatives of 1,4-dioxa-8-azaspiro[4.5]decane. This includes research on stereochemistry, crystal structure, and other chemical properties relevant to organic chemistry and materials science (Sharifkanov et al., 2001), (Kagawa et al., 1996).
Environmental Applications
Research has been conducted on the use of certain derivatives of 1,4-dioxa-8-azaspiro[4.5]decane in environmental applications, such as the removal of water-soluble carcinogenic dyes and aromatic amines. This suggests potential use in environmental remediation and pollution control (Akceylan et al., 2009).
特性
IUPAC Name |
cyclopropyl(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO3/c13-10(9-1-2-9)12-5-3-11(4-6-12)14-7-8-15-11/h9H,1-8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XKPSPNAWLOSPNL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)N2CCC3(CC2)OCCO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
8-(Cyclopropylcarbonyl)-1,4-dioxa-8-azaspiro[4.5]decane | |
Synthesis routes and methods
Procedure details







試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![tert-Butyl 2-oxo-4-(trifluoromethyl)spiro[indoline-3,4'-piperidine]-1'-carboxylate](/img/structure/B2998879.png)
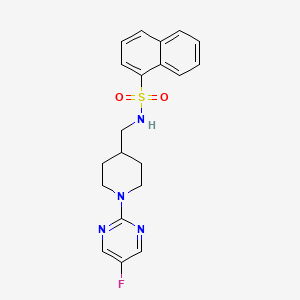

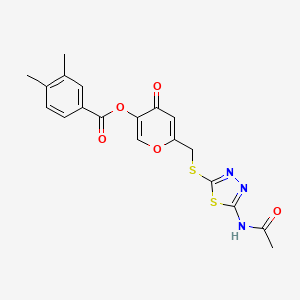
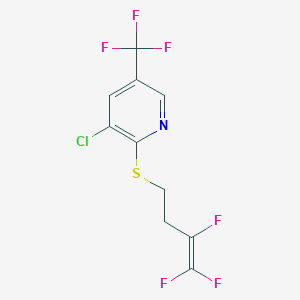
![4-[(E)-3-(4-morpholin-4-ylphenyl)-3-oxoprop-1-enyl]benzaldehyde](/img/structure/B2998886.png)
![4-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethoxy]benzaldehyde](/img/structure/B2998888.png)
![5-[2-[(2-Methylpropan-2-yl)oxycarbonylamino]ethyl]thiophene-2-carboxylic acid](/img/structure/B2998889.png)
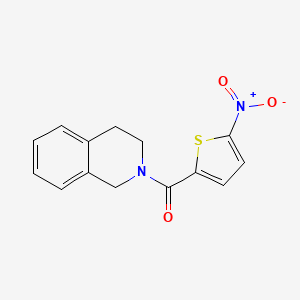
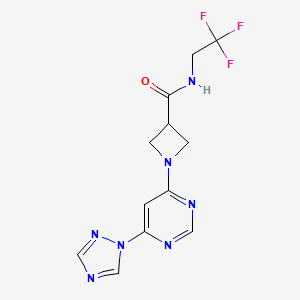
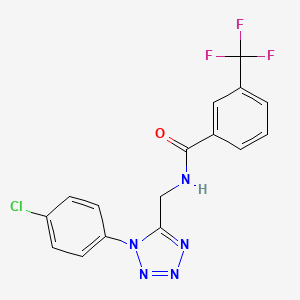
![N-[2-(2-methylindol-1-yl)ethyl]-4-nitrobenzamide](/img/structure/B2998898.png)
![N-{4-[4-(4-chlorobenzoyl)-1-methyltetrahydro-1H-pyrrol-3-yl]phenyl}acetamide](/img/structure/B2998899.png)
